molecular formula C12H23ClN2 B2653509 n-(1-Adamantyl)ethylenediamine hcl CAS No. 37819-00-4

n-(1-Adamantyl)ethylenediamine hcl

Cat. No.: B2653509
CAS No.: 37819-00-4
M. Wt: 230.78
InChI Key: ITVWATLRQUNMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Adamantyl)ethylenediamine hydrochloride: is a chemical compound that features an adamantane core structure. Adamantane is a polycyclic hydrocarbon with a diamond-like framework, known for its rigidity and stability. The compound is characterized by the presence of an ethylenediamine group attached to the adamantane core, forming a unique structure that has garnered interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)ethylenediamine hydrochloride typically involves the reaction of 1-adamantylamine with ethylenediamine under controlled conditions. One common method includes the use of a solvent such as ethanol, where the reactants are heated to facilitate the formation of the desired product. The reaction is often followed by purification steps such as recrystallization to obtain the compound in high purity .

Industrial Production Methods: On an industrial scale, the production of N-(1-Adamantyl)ethylenediamine hydrochloride may involve more efficient and scalable methods. These can include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The industrial process also emphasizes the importance of minimizing waste and optimizing the use of raw materials to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(1-Adamantyl)ethylenediamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1-Adamantyl)ethylenediamine hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, the compound is studied for its potential as a ligand in the development of new drugs. Its adamantane core provides stability and enhances the bioavailability of the resulting compounds .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, N-(1-Adamantyl)ethylenediamine hydrochloride is used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the thermal and mechanical properties of the materials .

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)ethylenediamine hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the ethylenediamine group can form hydrogen bonds with amino acid residues. This dual interaction enhances the binding affinity and specificity of the compound towards its targets. The pathways involved often include inhibition of viral replication or interference with cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-(1-Adamantyl)ethylenediamine hydrochloride stands out due to its ethylenediamine group, which provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N'-(1-adamantyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2.ClH/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,14H,1-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVWATLRQUNMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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